6-Amino-D-tryptophan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(6-amino-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,12-13H2,(H,15,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBHVZVPIHGYBQ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1N)NC=C2C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Amino D Tryptophan and Analogues
Chemical Synthesis Approaches
Chemical synthesis provides versatile pathways to 6-Amino-D-tryptophan and a wide array of its derivatives. These methods often rely on classical organic reactions tailored for the specific challenges posed by the tryptophan scaffold, such as controlling the position of substitution on the indole (B1671886) ring and establishing the desired D-configuration of the amino acid.
The indole moiety of tryptophan presents multiple sites for reaction, making regioselective functionalization a significant challenge. Researchers have developed several strategies to direct reactions to a specific position on the indole ring. One approach involves modulating the nucleophilicity of the indole by using protecting groups; for instance, employing an N-Boc protecting group can facilitate the regioselective C(2)-arylation of the indole scaffold using aryldiazonium salts under mild, metal-free photoredox conditions. nih.govacs.org
Another strategy is the use of directing groups. A triflyl-amino (TfNH-) directing group, for example, has been used to achieve palladium-catalyzed olefination at the C4 position of tryptophan derivatives. nih.gov Similarly, glycine (B1666218) can act as a transient directing group in the C4-arylation of indoles. nih.gov For functionalization at the C7 position, a di-tert-butyl(1H-indol-1-yl)phosphine oxide group can direct C-H arylation with high regioselectivity. nih.gov These methods enable the precise introduction of various substituents onto the indole core, which is a prerequisite for synthesizing diverse tryptophan analogues.
Establishing the correct stereochemistry at the α-carbon is critical for the synthesis of D-amino acids. A widely used and effective method is the Schöllkopf chiral auxiliary approach. In this strategy, an optically pure auxiliary, typically derived from an inexpensive natural amino acid like L-valine, is used to guide the stereoselective alkylation that forms the amino acid side chain. acs.orgnih.gov The use of the auxiliary from L-valine conveniently yields the D-amino acid product, while the D-valine-derived auxiliary produces the L-isomer. nih.gov This method has proven robust and scalable, enabling the production of compounds like 6-methoxy-D-tryptophan on a large scale (>300 g). nih.gov
Another important reaction for creating the core structure of tryptophan derivatives is the Pictet-Spengler reaction. Studies on the reaction of D-tryptophan methyl ester with aldehydes like piperonal (B3395001) have shown that the stereoselectivity is highly dependent on the reaction conditions, particularly the solvent. researchgate.net By optimizing the solvent, a high diastereomeric ratio (cis/trans = 99:1) can be achieved, providing a reliable route to specific stereoisomers of complex tryptophan-containing scaffolds. researchgate.net
A direct and effective route to this compound involves a three-step sequence starting from commercially available D-tryptophan. oup.com This process begins with the regioselective nitration of the indole ring. Treating D-tryptophan with fuming nitric acid in acetic acid preferentially installs a nitro group at the 6-position, yielding 6-nitro-D-tryptophan. oup.com
The subsequent step is the reduction of the nitro group to an amine. This is typically achieved through catalytic hydrogenation over a palladium-on-carbon catalyst in an acidic medium, which efficiently converts 6-nitro-D-tryptophan into this compound. oup.com This amino derivative is a key intermediate. oup.com
From this compound, the amino group can be further transformed via diazotization followed by a Sandmeyer reaction. oup.com The Sandmeyer reaction allows for the conversion of an aryl amino group into a variety of other substituents, including halogens (Cl, Br) or a cyano group, by reacting the corresponding diazonium salt with a copper(I) salt catalyst. oup.comwikipedia.orgorganic-chemistry.org This strategy was successfully used to synthesize 6-chloro-D-tryptophan, demonstrating the utility of the nitration-hydrogenation-diazotization sequence for accessing position-6 substituted D-tryptophan analogues. oup.com
The synthesis of other specifically substituted D-tryptophan analogues has been achieved through various chemical methods.
Methoxylated D-Tryptophans: A powerful method for synthesizing methoxy-substituted tryptophans is the palladium-catalyzed Larock heteroannulation. acs.orgacs.org This reaction constructs the indole ring by coupling a substituted o-iodoaniline with an internal alkyne bearing the chiral amino acid precursor. acs.orgnih.gov For instance, 7-methoxy-D-tryptophan ethyl ester was synthesized in good yield from 2-iodo-6-methoxyaniline (B1600803) and a propargyl-substituted Schöllkopf chiral auxiliary. acs.orgacs.org The same strategy has been successfully applied to the large-scale synthesis of 6-methoxy-D-tryptophan. acs.orgnih.gov
Halogenated D-Tryptophans: Besides the Sandmeyer reaction route, halogenated D-tryptophans can be prepared via enzymatic resolution. For example, 6'-bromo-D-tryptophan and 7'-bromo-D-tryptophan have been synthesized by the optical resolution of the corresponding racemic N-acetyl-bromo-DL-tryptophan mixtures using D-aminoacylase. researchgate.net Chemoenzymatic approaches have also been developed, combining enzymatic halogenation to produce an L-halotryptophan, followed by a dynamic stereoinversion process to yield the D-enantiomer with high enantiomeric excess. researchgate.netacs.org
Specific Synthetic Routes to Amino-Substituted Tryptophans (e.g., nitration-hydrogenation strategies, Sandmeyer reactions)
Biocatalytic and Chemoenzymatic Synthesis
Biocatalytic and chemoenzymatic methods offer highly selective and environmentally benign alternatives to traditional chemical synthesis. These approaches leverage the specificity of enzymes to control stereochemistry and regiochemistry, often under mild reaction conditions.
The production of D-tryptophan and its derivatives has been significantly advanced by the use of engineered enzymes and multi-enzyme cascades. acs.org
Tryptophan Synthase (TrpS) and Aminotransferase Cascades: A common and powerful biocatalytic strategy involves a one-pot, multi-enzyme system. acs.orgmdpi.comresearchgate.net The process typically starts with the synthesis of an L-tryptophan analogue from a substituted indole and L-serine, catalyzed by tryptophan synthase (TrpS), often from Salmonella enterica. researchgate.netnih.govnih.gov The resulting L-amino acid is then subjected to stereoinversion. This is achieved through a cascade involving an L-amino acid deaminase (LAAD) or L-amino acid oxidase (LAAO), which converts the L-enantiomer to an α-keto acid intermediate. mdpi.comthieme-connect.com This intermediate is then stereoselectively aminated by an engineered D-aminotransferase (DAAT) to produce the final D-tryptophan derivative. mdpi.comnih.gov The DAAT often requires significant protein engineering to accommodate the bulky indole side chain of tryptophan and achieve high catalytic efficiency. researchgate.net These one-pot processes can produce a broad range of D-tryptophan derivatives with excellent yields and high enantiomeric excess. acs.org
| Enzyme System | Substrates | Products | Conversion/Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| TrpS (S. enterica), LAAD (P. myxofaciens), engineered DAAT | Substituted Indoles, L-Serine | 12 D-Tryptophan Derivatives | 63–79% (isolated yield) | 91% to >99% | acs.orgresearchgate.net |
| Tryptophan Halogenase, L-Trp Oxidase (RebO), Chemical Reductant | L-Tryptophan, Halide | D-5-Br-Trp, D-7-Br-Trp | ~90% (conversion) | >92% | researchgate.netacs.org |
D-Aminoacylase in Kinetic Resolution: Another established biocatalytic method is the kinetic resolution of a racemic mixture of N-acetyl-D,L-tryptophan using a D-aminoacylase. google.comgoogle.com This enzyme selectively hydrolyzes the N-acetyl group from the D-enantiomer, producing the free D-amino acid while leaving the N-acetyl-L-tryptophan unreacted. google.comgoogle.com The resulting D-tryptophan can then be easily separated from the unreacted L-isomer. This method is effective for producing various D-amino acids, although the maximum theoretical yield is 50% due to the resolution of a racemate. google.com This technique has been successfully used to prepare derivatives such as 6'-bromo-D-tryptophan and 7'-bromo-D-tryptophan. researchgate.net
Stereoinversion Cascades for D-Enantiomers
The transformation of readily available L-amino acids into their D-enantiomers through stereoinversion is an efficient and atom-economical strategy. This is often achieved using multi-enzyme cascade reactions that sequentially convert the L-enantiomer into the desired D-form. These cascades typically involve an initial oxidation step followed by a stereoselective reduction or amination.
One prominent approach combines an L-amino acid oxidase (LAAO) or an L-amino acid deaminase (LAAD) with a suitable reductase or aminotransferase. The LAAO or LAAD selectively oxidizes the L-amino acid to its corresponding α-keto acid intermediate. rsc.orgacs.org This intermediate can then be converted to the D-amino acid. For instance, a bienzymatic cascade using an LAAO from the actinomycete Lechevalieria aerocolonigenes (RebO) coupled with the non-enantioselective reducing agent ammonia-borane has been used to synthesize halogenated D-tryptophan derivatives. rsc.orgnih.gov This system achieved high enantiomeric excess (ee) of approximately 100% for several tested substrates. rsc.org Similarly, L-amino acid deaminase from Proteus myxofaciens (PmaLAAD) has been employed for the full stereoinversion of L-4-nitrophenylalanine using a borane (B79455) tert-butylamine (B42293) complex as the reductant. acs.org
A more complex and highly efficient three-enzyme cascade has been developed for the one-pot synthesis of various D-tryptophan derivatives from indoles. uva.nlnih.gov This system couples three distinct enzymatic reactions:
Synthesis of the L-amino acid: Tryptophan synthase from Salmonella enterica catalyzes the formation of the L-tryptophan derivative from the corresponding indole.
Oxidative deamination: An L-amino acid deaminase (LAAD) from Proteus myxofaciens converts the newly formed L-enantiomer into its α-keto acid.
Stereoselective amination: An engineered D-aminotransferase (from Bacillus sp. YM-1) facilitates the final conversion to the desired D-tryptophan derivative.
This one-pot process has successfully produced a wide array of D-tryptophan derivatives with substituents on the indole ring, achieving conversion yields of 81–99% and often an enantiomeric excess greater than 99%. nih.gov
A novel single-enzyme approach for stereoinversion utilizes a nonribosomal peptide synthetase (NRPS) module. The enzyme IvoA from Beauveria bassiana has been shown to catalyze an ATP-dependent unidirectional stereoinversion of L-tryptophan to D-tryptophan with complete conversion. wikipedia.org This remarkable enzyme first activates L-tryptophan, its epimerization (E) domain then catalyzes the conversion to the D-form, and a noncanonical condensation (C) domain selectively hydrolyzes the D-tryptophanyl thioester to release the final product. wikipedia.org This single-enzyme system has been successfully applied to deracemize a variety of substituted tryptophan analogues, yielding the D-enantiomers in high enantiomeric excess. wikipedia.org
The table below summarizes the deracemization of substituted DL-tryptophan analogues using the IvoA enzyme, demonstrating its substrate scope.
| Substrate (DL-form) | Position of Substituent | Conversion (%) | Enantiomeric Excess (ee %) of D-form |
| Tryptophan | - | 50 | >99 |
| 4-Methyl-tryptophan | 4-Me | 49 | >99 |
| 4-Fluoro-tryptophan | 4-F | 48 | >99 |
| 5-Methyl-tryptophan | 5-Me | 49 | >99 |
| 5-Methoxy-tryptophan | 5-MeO | 50 | >99 |
| 5-Fluoro-tryptophan | 5-F | 50 | >99 |
| 5-Chloro-tryptophan | 5-Cl | 49 | >99 |
| 5-Bromo-tryptophan | 5-Br | 48 | >99 |
| 6-Fluoro-tryptophan | 6-F | 49 | >99 |
| 6-Chloro-tryptophan | 6-Cl | 49 | >99 |
| 7-Methyl-tryptophan | 7-Me | 47 | >99 |
| 7-Fluoro-tryptophan | 7-F | 48 | >99 |
| 5-Nitro-tryptophan | 5-NO2 | 24 | >99 |
| 6-Bromo-tryptophan | 6-Br | 15 | >99 |
Data sourced from reference wikipedia.org. The table demonstrates the conversion of racemic mixtures to the D-enantiomer.
Microbial Fermentation Strategies for Tryptophan Derivatives
Direct fermentative production of D-amino acids from simple carbon sources like glucose presents an economically attractive and sustainable alternative to chemical synthesis or in vitro enzymatic methods. This approach leverages the metabolic machinery of microorganisms, which are engineered to synthesize the target D-amino acid. While challenging, significant progress has been made in developing microbial cell factories for D-amino acid production. researchgate.net
A key strategy involves the extensive metabolic engineering of host organisms such as Escherichia coli and Corynebacterium glutamicum, which are well-established hosts for L-amino acid production. nih.govuva.nlfrontiersin.org To channel metabolic flux towards the desired D-enantiomer, several modifications are typically required. These include the deletion of pathways that lead to the biosynthesis of the corresponding L-amino acid, which prevents the accumulation of the undesired enantiomer. acs.orgnih.gov
For example, an efficient D-alanine fermentation process was developed in C. glutamicum. acs.orgnih.gov This was achieved by deleting the native L-alanine biosynthetic pathways and introducing an l-amino acid deaminase, which diminished the accumulation of L-alanine that was still being formed. acs.orgnih.gov This platform has the potential to be adapted for the synthesis of other D-amino acids. nih.gov
Another powerful strategy is the creation of artificial metabolic pathways within the microbial host. This involves introducing a set of heterologous enzymes that can convert a central metabolite or a pathway intermediate into the target D-amino acid. Researchers successfully engineered E. coli to produce D-phenylglycine directly from glucose. uva.nl They created an artificial three-step pathway starting from phenylpyruvate, an intermediate in the L-phenylalanine pathway, using enzymes from different microbial sources to catalyze the conversion to D-phenylglycine. uva.nl
To overcome the potential cytotoxicity of free D-amino acids to the production host, an "acetylation protection" strategy has been developed. researchgate.netnih.gov In this approach, bacteria are engineered to heterologously express both a racemase and an N-acetyltransferase. The racemase converts the microbially produced L-amino acid into a racemic mixture, and the N-acetyltransferase selectively acetylates the D-enantiomer. researchgate.netnih.gov This N-acetyl-D-amino acid is often less toxic and can accumulate to higher titers. This strategy has been demonstrated for several amino acids, achieving titers up to 8.025 g/L for N-acetyl-D-phenylalanine in E. coli. nih.gov
While direct fermentation of this compound has not been explicitly detailed, the established strategies provide a clear roadmap. A tryptophan-overproducing strain of E. coli or C. glutamicum could be engineered by:
Introducing the necessary enzymes to synthesize the 6-amino-indole precursor.
Coupling this with the tryptophan synthase to produce 6-Amino-L-tryptophan.
Implementing an in vivo stereoinversion cascade, for example by co-expressing an L-amino acid deaminase and a D-amino acid dehydrogenase or aminotransferase, to convert the L-enantiomer to the final this compound product. nih.govrsc.org
These whole-cell biocatalysis systems, where the engineered microbe acts as a self-contained catalyst, combine the benefits of microbial fermentation (in situ enzyme production and cofactor regeneration) with the specificity of enzymatic cascades. nih.gov
Biosynthesis and Metabolic Context
General Tryptophan Biosynthesis Pathways
The de novo synthesis of L-tryptophan is a metabolically expensive process found in plants, bacteria, fungi, and other microorganisms, but not in animals, for whom it is an essential amino acid. nih.govmdpi.com The pathway can be divided into two major parts: the shikimate pathway and the tryptophan-specific pathway.
The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (B93156) (PEP), from glycolysis, and erythrose 4-phosphate (E4P), from the pentose (B10789219) phosphate (B84403) pathway, into chorismate. frontiersin.orgresearchgate.net This pathway is a central hub in the biosynthesis of all three proteinogenic aromatic amino acids: phenylalanine, tyrosine, and tryptophan. frontiersin.orgnih.gov Chorismate serves as the critical branch point intermediate where the pathways for these amino acids diverge. frontiersin.orgajol.info
From chorismate, the synthesis of L-tryptophan proceeds through a five-step pathway localized in the plastids of plants and in the cytoplasm of bacteria. nih.govresearchgate.net
Anthranilate Synthase (AS) catalyzes the first committed step, converting chorismate and glutamine into anthranilate. ajol.inforesearchgate.net This enzyme is a key regulatory point, often subject to feedback inhibition by tryptophan. ajol.info
Anthranilate phosphoribosyltransferase (PAT) transfers a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to anthranilate, forming 5-phosphoribosylanthranilate. nih.gov
Phosphoribosylanthranilate isomerase (PAI) isomerizes the ribose side chain to produce 1-(2-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP). researchgate.net
Indole-3-glycerol phosphate synthase (IGPS) catalyzes the decarboxylation and cyclization of CdRP to form indole-3-glycerol phosphate (IGP). researchgate.net
Tryptophan synthase (TS) , a multi-subunit enzyme, catalyzes the final two reactions. It first cleaves IGP to indole (B1671886) and glyceraldehyde-3-phosphate, and then condenses the indole with serine to produce L-tryptophan. mdpi.comfrontiersin.org
In many bacteria, the genes encoding these enzymes (trpE, trpD, trpC, trpB, and trpA) are organized into a single regulatory unit known as the trp operon . The expression of this operon is tightly controlled by the intracellular concentration of tryptophan through mechanisms of repression and attenuation, ensuring that the cell only synthesizes the amino acid when needed. pathway.md
Table 1: Key Enzymes in the L-Tryptophan Biosynthesis Pathway from Chorismate
| Step | Enzyme Name | Abbreviation | EC Number | Substrate(s) | Product(s) |
| 1 | Anthranilate Synthase | AS | 4.1.3.27 | Chorismate, Glutamine | Anthranilate, Pyruvate, Glutamate |
| 2 | Anthranilate phosphoribosyltransferase | PAT | 2.4.2.18 | Anthranilate, PRPP | 5-Phosphoribosylanthranilate |
| 3 | Phosphoribosylanthranilate isomerase | PAI / TrpF | 5.3.1.24 | 5-Phosphoribosylanthranilate | 1-(2-Carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) |
| 4 | Indole-3-glycerol phosphate synthase | IGPS / TrpC | 4.1.1.48 | 1-(2-Carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) | Indole-3-glycerol phosphate (IGP), CO₂ |
| 5 | Tryptophan synthase | TS / TrpAB | 4.2.1.20 | Indole-3-glycerol phosphate (IGP), Serine | L-Tryptophan, Glyceraldehyde-3-phosphate |
Microbial Biosynthesis of D-Amino Acids
While L-amino acids are the canonical building blocks of proteins, D-amino acids play crucial roles in various biological processes, particularly in the bacterial cell wall. medchemexpress.com Microbes have evolved specific enzymatic machinery to produce D-amino acids.
The synthesis of D-tryptophan in microorganisms can be achieved through several enzymatic routes:
Amino Acid Racemases: These enzymes catalyze the interconversion between L- and D-enantiomers of amino acids. asm.org Broad specificity amino acid racemases (BAR) from organisms like Pseudomonas putida can act on a wide range of substrates, although their native activity towards tryptophan may be low. asm.orgcdnsciencepub.com Through protein engineering, mutant BARs with enhanced racemization activity for L-tryptophan have been developed. asm.org
D-Amino Acid Dehydrogenases (DADH): Found in bacteria, DADHs catalyze the oxidative deamination of D-amino acids to their corresponding 2-oxo acids. nih.govajol.info This reaction is reversible, and in the presence of ammonia, the enzyme can catalyze the reductive amination of an α-keto acid to produce a D-amino acid. ajol.info For example, DADH can synthesize D-tryptophan from its keto acid precursor, indole-3-pyruvic acid.
Coupled Enzyme Systems: The industrial production of D-tryptophan often utilizes multi-enzyme cascade reactions. One such method is the "hydantoinase process," which uses a hydantoin (B18101) racemase, a D-hydantoinase, and a D-carbamoylase to convert a racemic hydantoin precursor into the desired D-amino acid. mdpi.complos.org Another approach involves coupling L-amino acid deaminase, which converts an L-amino acid to its keto acid, with a stereoselective D-aminotransferase to produce the D-enantiomer. mdpi.com
Epimerization by NRPS-like Enzymes: A single-module nonribosomal peptide synthetase (NRPS)-like enzyme from a fungus, IvoA, has been shown to catalyze the ATP-dependent unidirectional stereoinversion of L-tryptophan to D-tryptophan with high efficiency. nih.gov The discovery of epimerase domains within the biosynthetic gene clusters of certain peptides, such as the lasso peptide MS-271 which contains a C-terminal D-tryptophan, suggests that direct enzymatic epimerization is a naturally occurring route. chemistryviews.org
D-Amino Acid Oxidase (DAAO) is a flavoenzyme found widely in eukaryotes, including mammals, but rarely in bacteria. researchgate.net It plays a key role in the metabolism of D-amino acids by catalyzing their stereoselective oxidative deamination. researchgate.net DAAO metabolizes D-tryptophan into its corresponding α-keto acid, indole-3-pyruvic acid, along with hydrogen peroxide and ammonia. nih.govresearchgate.net
This reaction is a critical metabolic hub. The resulting indole-3-pyruvic acid can be reversibly converted to L-tryptophan by aminotransferases, effectively allowing for the conversion of the D-enantiomer to the L-enantiomer. nih.gov Furthermore, DAAO links D-tryptophan metabolism directly to the kynurenine (B1673888) pathway. Studies have shown that DAAO can metabolize D-tryptophan to D-kynurenine, which is a precursor to the neuroactive compound kynurenic acid. nih.govpathway.md This activity is particularly prominent in the cerebellum, where DAAO is highly expressed. nih.gov
Enzymatic Pathways Leading to D-Tryptophan
Potential (Hypothesized) Metabolic Routes for 6-Amino-D-tryptophan Formation in Biological Systems
The biosynthesis of this compound is not a known canonical pathway. However, based on characterized enzymatic reactions, a plausible metabolic route can be hypothesized. The formation would require two key transformations: the introduction of an amino group at the C6 position of the indole ring and ensuring the D-configuration of the alpha-carbon.
A likely hypothetical pathway would proceed as follows:
Hydroxylation at C6: The initial step would likely be the regioselective hydroxylation of the tryptophan indole ring at the C6 position. While tryptophan 5-hydroxylase is a well-known enzyme in the serotonin (B10506) pathway, recent genome mining has identified a family of bacterial heme-dependent enzymes capable of hydroxylating tryptophan at other positions. researchgate.netwikipedia.org Specifically, bacterial tryptophan 6-hydroxylases (T6H) have been identified and biochemically characterized, showing the conversion of tryptophan to 6-hydroxytryptophan. researchgate.net This reaction provides a chemically activated position on the indole ring for subsequent modification.
Amination of the Hydroxylated Ring: The direct enzymatic amination of an unactivated C-H bond on an indole ring is a challenging biochemical reaction. sci-hub.se A more plausible route involves the conversion of the hydroxyl group of 6-hydroxytryptophan into an amino group. This could be catalyzed by an aminotransferase with broad substrate specificity. Aminotransferases are known to act on various amino acids, including tryptophan and its derivatives like 5-hydroxytryptophan (B29612). cdnsciencepub.comnih.gov It is conceivable that a promiscuous aminotransferase could recognize 6-hydroxytryptophan as a substrate, converting it to 6-amino-tryptophan.
Establishment of D-Stereochemistry: The D-configuration of the final product could be established in one of two ways:
Route A (Starting with L-Tryptophan): The pathway could begin with the more common L-tryptophan. After the formation of 6-amino-L-tryptophan via the steps above, a specific amino acid racemase would be required to catalyze the stereoinversion to this compound.
Route B (Starting with D-Tryptophan): Alternatively, the biosynthetic machinery could utilize D-tryptophan as the initial substrate. This would require that the hypothesized tryptophan 6-hydroxylase and subsequent aminotransferase are capable of accommodating the D-enantiomer. The metabolism of substituted D-tryptophans has been observed in some microorganisms, lending feasibility to this route. asm.org
This hypothesized pathway relies on the sequential action of a T6H, a broad-specificity aminotransferase, and potentially a racemase, enzymes whose activities have been individually characterized in various biological systems.
Catabolic Pathways Relevant to Tryptophan and its Amino-Substituted Derivatives
The majority of dietary tryptophan is not used for protein synthesis but is instead degraded through several major catabolic pathways. mdpi.com These pathways are crucial for generating bioactive molecules and for clearing excess tryptophan.
Kynurenine Pathway: This is the principal route of tryptophan catabolism in mammals, processing over 95% of free tryptophan. mdpi.com The pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) in the liver or indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues and immune cells. nih.govnih.gov These enzymes catalyze the oxidative cleavage of the indole ring to produce N-formylkynurenine, which is then converted to kynurenine. nih.gov Kynurenine is a central branch point, leading to the production of several neuroactive compounds, including the neuroprotective kynurenic acid (via kynurenine aminotransferases, KATs) and the neurotoxic quinolinic acid (via kynurenine 3-monooxygenase, KMO, and subsequent enzymes). frontiersin.orgresearchgate.net The pathway ultimately leads to the de novo synthesis of NAD+. researchgate.net The metabolism of some substituted tryptophans can occur via this pathway, though it can also be disruptive. plos.org
Serotonin Pathway: Accounting for only 1-2% of tryptophan metabolism, this pathway is vital for the production of the neurotransmitter serotonin (5-hydroxytryptamine). mdpi.commdpi.com The rate-limiting step is the hydroxylation of tryptophan at the C5 position by tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (5-HTP). nih.govpathway.md 5-HTP is then rapidly decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce serotonin. pathway.mdresearchgate.net Serotonin can be further metabolized by monoamine oxidase (MAO) to 5-hydroxyindoleacetaldehyde, which is then oxidized to 5-hydroxyindoleacetic acid (5-HIAA) for excretion. ajol.info
Indole Pathway (Microbial): In the distal intestine, gut microbiota metabolize tryptophan that escapes host absorption. nih.gov A key microbial enzyme is tryptophanase, which cleaves tryptophan's side chain to produce indole, pyruvate, and ammonia. nih.govresearchgate.net Other bacterial pathways convert tryptophan into a variety of indole derivatives, such as indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), indole-3-lactic acid (ILA), and tryptamine. frontiersin.orgnih.govhelsinki.fi These microbial metabolites are crucial signaling molecules that interact with the host, notably through the aryl hydrocarbon receptor (AhR), influencing immune homeostasis and intestinal barrier function. frontiersin.org
Table 2: Major Catabolic Pathways of Tryptophan
| Pathway | Initiating Enzyme(s) | Key Intermediates | Key End/Bioactive Product(s) | Primary Location |
| Kynurenine Pathway | Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO) | N-formylkynurenine, Kynurenine, 3-Hydroxykynurenine, 3-Hydroxyanthranilate | Kynurenic Acid, Quinolinic Acid, NAD+ | Liver, Immune Cells, Brain |
| Serotonin Pathway | Tryptophan Hydroxylase (TPH) | 5-Hydroxytryptophan (5-HTP) | Serotonin, Melatonin | Central Nervous System, Gut Enterochromaffin Cells |
| Indole Pathway | Tryptophanase, Tryptophan aminotransferase, Tryptophan decarboxylase | Indole-3-pyruvic acid, Tryptamine | Indole, Indole-3-acetic acid (IAA), Indole-3-propionic acid (IPA), Skatole | Gut Microbiota |
Structural Characterization and Spectroscopic Analysis
Advanced Spectroscopic Techniques for Structural Elucidation
A suite of sophisticated spectroscopic methods is employed to unravel the structural intricacies of 6-Amino-D-tryptophan and related tryptophan derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the connectivity and chemical environment of atoms within a molecule. For tryptophan and its derivatives, 1H NMR and 13C NMR spectroscopy provide detailed information about the protons and carbons of the indole (B1671886) ring, the aliphatic side chain, and the amino and carboxyl groups. researchgate.netmdpi.com For instance, in studies of 6-fluorotryptophan-labeled proteins, 19F NMR has been instrumental in probing changes in the local environment of tryptophan residues upon ligand binding or protein folding. researchgate.netnih.gov The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment, revealing details about substituent effects and intermolecular interactions. researchgate.net
Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. Techniques like electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are routinely used. nih.govavma.org High-resolution mass spectrometry can provide exact mass measurements, confirming the molecular formula C11H13N3O2. Tandem mass spectrometry (MS/MS) helps in structural elucidation by fragmenting the molecule and analyzing the resulting daughter ions, providing insights into its substructures. nih.govfrontiersin.orgnih.gov
| Spectroscopic Technique | Information Obtained for Tryptophan Derivatives |
| Nuclear Magnetic Resonance (NMR) | Atomic connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), substituent effects. researchgate.netmdpi.comresearchgate.netnih.gov |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, structural fragmentation patterns. nih.govavma.orgfrontiersin.orgnih.gov |
| X-ray Diffraction (XRD) | Definitive 3D structure, bond lengths, bond angles, crystal packing. acs.orgrasayanjournal.co.inresearchgate.netdergipark.org.trresearchgate.net |
| Circular Dichroism (CD) | Chiral identity, conformation of chiral centers, secondary structure in polymers. mdpi.comaip.orgnih.govnih.govresearchgate.net |
Conformational Analysis and Molecular Dynamics of Substituted Tryptophans
The flexibility of the alanyl side chain in tryptophan allows it to adopt various conformations, which can be crucial for its function. The study of these conformations and their dynamic behavior is essential.
Conformational Analysis of tryptophan and its substituted derivatives reveals a preference for specific dihedral angles (χ1 and χ2) that define the orientation of the side chain relative to the indole ring. researchgate.net Computational methods, such as Density Functional Theory (DFT), are used to calculate the relative energies of different conformers in both the gas phase and in solution. dergipark.org.trresearchgate.net These studies show that the conformational landscape is influenced by factors like intramolecular hydrogen bonding and interactions with the solvent. In proteins, tryptophan conformations show strong preferences for structures like beta sheets and right-handed helices. researchgate.net
Chiral Purity Determination and Enantiomeric Excess Measurement
Ensuring the chiral purity of this compound is critical, as the presence of its L-enantiomer can have different biological effects.
Chiral Purity Determination is commonly achieved using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). researchgate.netup.ptmdpi.com These CSPs, often based on polysaccharides like cellulose (B213188) or cyclodextrins, can differentiate between the D- and L-enantiomers, allowing for their separation and quantification. researchgate.netucdavis.edu The retention times for the two enantiomers will differ, enabling the determination of the enantiomeric purity of a sample. google.com
Enantiomeric Excess (ee) is a measure of the purity of a chiral substance. It is calculated from the relative amounts of the two enantiomers. Several methods are used to determine the ee of tryptophan mixtures:
Chiral HPLC: By integrating the peak areas of the separated D- and L-enantiomers in a chromatogram, the ee can be accurately calculated. researchgate.netgoogle.com This is a widely used and reliable method for determining the enantiomeric composition of amino acids. researchgate.net
Mass Spectrometry: Certain mass spectrometry techniques can be used to determine enantiomeric excess. One method involves forming diastereomeric complexes with a chiral reference compound (like β-cyclodextrin) in the gas phase. The different stabilities or fragmentation patterns of these diastereomeric complexes can be correlated to the enantiomeric composition. ucdavis.edu
Photoelectron Circular Dichroism (PECD): This is a newer technique that has been demonstrated for determining the enantiomeric excess of D- and L-tryptophan mixtures in the gas phase without the need for derivatization. nih.gov
Colorimetric Methods: Some methods utilize nanoparticles that interact differently with D- and L-tryptophan, leading to a color change that can be quantified to determine the enantiomeric excess. researchgate.net
| Method | Principle | Application |
| Chiral HPLC | Differential interaction with a chiral stationary phase leads to separation of enantiomers. researchgate.netup.ptmdpi.com | Quantification of D- and L-tryptophan to determine enantiomeric purity. researchgate.netgoogle.com |
| Mass Spectrometry | Formation of diastereomeric complexes with a chiral selector, leading to different fragmentation or reaction rates. ucdavis.edu | Determination of enantiomeric excess in mixtures of D,L-amino acids. ucdavis.edu |
| Photoelectron Circular Dichroism (PECD) | Measures the difference in the angular distribution of photoelectrons ejected from chiral molecules by circularly polarized light. nih.gov | Quantification of enantiomeric excess without derivatization. nih.gov |
| Colorimetric Methods | Differential aggregation of nanoparticles induced by enantiomers, resulting in a measurable color change. researchgate.net | Chiral discrimination and determination of enantiomeric excess. researchgate.net |
Biological Activity and Molecular Mechanisms
Interactions with Biomolecules and Cellular Components
The introduction of an amino group to the D-tryptophan scaffold alters its electronic and steric properties, influencing how it interacts with proteins, nucleic acids, and lipids. These interactions are fundamental to its biological activity and potential applications.
Protein-Tryptophan Interactions
Tryptophan residues are crucial for the structure and function of many proteins, particularly in membrane anchoring and defining enzyme active sites. mdpi.comwikipedia.orgnih.gov The indole (B1671886) side chain of tryptophan, being large and amphipathic, can participate in a variety of noncovalent interactions, including hydrophobic interactions, hydrogen bonds, and cation-π interactions. cambridge.orgmdpi.com
The placement of tryptophan residues at the interface between the lipid bilayer and the aqueous environment is a common feature in membrane proteins, where they act as anchors. mdpi.comnih.gov The indole ring's ability to form hydrogen bonds, particularly with the NE1 atom, contributes significantly to stabilizing protein tertiary structures. researchgate.net While specific studies on 6-Amino-D-tryptophan's role in membrane protein anchoring are not extensively detailed in the provided results, the fundamental principles of tryptophan interactions suggest that the additional amino group would enhance its polar character, potentially strengthening its interaction with the polar headgroups of membrane lipids and the aqueous phase.
In the context of enzyme active sites, tryptophan's aromaticity and size are often critical for substrate recognition and binding. researchgate.netpnas.org The introduction of the 6-amino group in this compound would be expected to alter these interactions significantly. Depending on the specific enzyme, this modification could either enhance or diminish binding affinity and catalytic efficiency. For instance, in tryptophan 2,3-dioxygenase (TDO), which is highly specific for L-tryptophan, D-tryptophan acts as a weak competitive inhibitor. pnas.org The modification at the 6-position could further modulate this inhibitory activity.
| Interaction Type | Role in Protein Structure/Function | Potential Influence of 6-Amino Group |
| Hydrophobic Interactions | Protein folding and stability. mdpi.com | May be slightly reduced due to increased polarity. |
| Hydrogen Bonding | Stabilization of tertiary and quaternary structures. mdpi.comresearchgate.net | Enhanced potential for hydrogen bonding due to the additional amino group. |
| Cation-π Interactions | Binding to positively charged residues or lipid headgroups. mdpi.com | Altered electron density of the indole ring could modulate interaction strength. |
| Membrane Anchoring | Positioning of proteins within lipid bilayers. wikipedia.orgnih.gov | Increased polarity might favor interaction with the interfacial region of the membrane. |
| Enzyme Active Sites | Substrate recognition and binding. researchgate.netpnas.org | Can alter specificity and affinity for target enzymes. |
Nucleic Acid and Lipid Interactions
Tryptophan residues are known to interact with nucleic acids, often through the intercalation of the indole ring into the grooves of DNA or RNA structures. cambridge.org These interactions are vital for the function of DNA-binding proteins and certain antimicrobial peptides. cambridge.orgoup.com The amino group on this compound could potentially form additional hydrogen bonds with the phosphate (B84403) backbone or the bases of nucleic acids, thereby influencing the stability and specificity of such interactions.
Regarding lipid interactions, tryptophan's amphipathic nature allows it to reside at the lipid-water interface of cell membranes. mdpi.comcambridge.org The indole ring can penetrate the hydrophobic core of the bilayer while the polar backbone remains in the aqueous phase. mdpi.com The 6-amino group would increase the polarity of the indole ring, likely positioning it more favorably within the polar headgroup region of the lipid bilayer and potentially engaging in specific hydrogen bonding with phospholipid headgroups. scirp.org This could be particularly relevant in the context of antimicrobial peptides where membrane interaction is a key mechanism of action. mdpi.com
Role in Peptide and Protein Engineering
The incorporation of non-natural amino acids like this compound into peptides and proteins is a powerful tool for creating novel structures with tailored functions. nih.gov The unique properties of this compound can be harnessed to modulate the conformation and activity of modified biopolymers.
Incorporation into Peptidic Structures and Analogues
This compound can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. google.compeptide.com The presence of the D-amino acid can confer resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. mdpi.com This is a valuable attribute for the development of therapeutic peptides with extended half-lives.
The introduction of D-tryptophan into peptide sequences is known to impact their secondary structure. cambridge.org In some cases, this can be beneficial; for example, in certain antimicrobial peptides, the disruption of a regular helical structure by a D-amino acid does not negatively affect, and can sometimes enhance, their membrane-disrupting activity. cambridge.org The 6-amino modification would further contribute to the unique conformational landscape of the resulting peptide.
Impact on Conformation and Function of Modified Biopolymers
The substitution of natural tryptophan with this compound can have profound effects on the conformation and function of a protein or peptide. The altered stereochemistry and the additional functional group can introduce new intramolecular and intermolecular interactions, leading to changes in folding, stability, and biological activity. iwaponline.com
For example, the fluorescence properties of tryptophan are highly sensitive to its local environment, making it a useful intrinsic probe for studying protein conformational changes. wikipedia.orgnih.gov this compound, as a tryptophan analog, would also exhibit fluorescence, and its spectral properties would likely be distinct from the parent compound, offering a new tool for such studies. rsc.org The introduction of the 6-amino group would shift the emission spectrum, providing a means to selectively monitor specific regions of a protein. nih.gov
Enzymatic Recognition and Substrate Specificity
The ability of enzymes to recognize and process this compound is a key determinant of its metabolic fate and its potential as a substrate or inhibitor. Generally, enzymes exhibit a high degree of stereospecificity, favoring one enantiomer over the other. oup.com
For instance, tryptophan 2,3-dioxygenase (TDO) is highly specific for L-tryptophan and shows very low activity towards D-tryptophan. pnas.org Similarly, many aminoacyl-tRNA synthetases, the enzymes responsible for charging tRNAs with their cognate amino acids for protein synthesis, are highly selective for L-amino acids. oup.com However, some enzymes, such as D-amino acid oxidases, are specifically active on D-amino acids. drugbank.com
The substrate specificity of enzymes that act on tryptophan can be influenced by modifications to the indole ring. Studies on indole prenyltransferases have shown that these enzymes can accept various tryptophan derivatives, although often with reduced efficiency compared to the natural substrate. researchgate.net It is plausible that certain enzymes could recognize and process this compound. For example, D-carbamoylase from Pseudomonas has been shown to have activity towards N-carbamoyl-D-tryptophan, indicating that the active site can accommodate a substituted D-tryptophan. mdpi.com Further research would be needed to determine the specific enzymatic pathways that can metabolize or are inhibited by this compound.
| Enzyme Class | General Substrate Preference | Potential Interaction with this compound |
| Tryptophan 2,3-dioxygenase (TDO) | L-tryptophan >> D-tryptophan pnas.org | Likely a weak inhibitor. |
| Aminoacyl-tRNA Synthetases | L-amino acids oup.com | Unlikely to be a substrate for protein synthesis. |
| D-Amino Acid Oxidases | D-amino acids drugbank.com | Potentially a substrate. |
| Indole Prenyltransferases | L-tryptophan and derivatives researchgate.net | May be a substrate, but likely with low efficiency. |
| D-Carbamoylase | N-carbamoyl-D-amino acids mdpi.com | Suggests the active site can accommodate substituted D-tryptophans. |
Interaction with Tryptophan-Metabolizing Enzymes (e.g., tryptophan synthase, aminotransferases, decarboxylases)
Tryptophan Synthase: This enzyme typically catalyzes the final step in the biosynthesis of L-tryptophan from indole and L-serine. nih.gov While tryptophan synthase has strict stereospecificity for L-amino acids under normal conditions, studies have shown that under specific conditions, such as in highly concentrated diammonium hydrogen phosphate solution, the enzyme's stereospecificity can be altered. mdpi.com For instance, tryptophanase, an enzyme with similar β-substitution reaction mechanisms, can be induced to act on D-serine to synthesize L-tryptophan. mdpi.comnii.ac.jp This suggests a degree of flexibility in the active site that could potentially accommodate D-amino acid isomers like this compound, although specific studies on this compound's interaction with tryptophan synthase are limited. The enzyme complex consists of α and β subunits, where the β subunit is responsible for condensing indole and L-serine. nih.gov The potential for D-isomers to interact with this site, even if not leading to a catalytic event, could competitively inhibit the normal function of the enzyme.
Aminotransferases: Tryptophan aminotransferases are involved in the conversion of tryptophan to indole-3-pyruvate (IPA), a key step in one of the auxin biosynthesis pathways in plants. pnas.org In bacteria, D-amino acid transaminases are known to be involved in the metabolism of D-amino acids. nih.gov Research on dimeric bacterial D-amino acid transaminase has shown that specific tryptophan residues, such as Trp-139, located at the subunit interface, are crucial for the enzyme's catalytic efficiency and thermostability. nih.gov The interaction of these residues with the coenzyme pyridoxal (B1214274) 5'-phosphate (PLP) is important for the enzyme's function. nih.gov The introduction of a D-amino acid analog like this compound could potentially interact with the active site or allosteric sites of such aminotransferases, thereby modulating their activity.
Decarboxylases: Aromatic L-amino acid decarboxylases (AADC) are a group of pyridoxal 5'-phosphate-dependent enzymes that convert aromatic L-amino acids to their respective amines. nih.gov For example, tryptophan decarboxylase (TDC) specifically catalyzes the decarboxylation of L-tryptophan to tryptamine. nih.govfrontiersin.org While these enzymes are generally specific to L-isomers, the potential for D-amino acids to act as inhibitors has been explored. acs.org The interaction would likely be competitive, with the D-isomer binding to the active site but not undergoing decarboxylation, thus blocking the enzyme's function.
Modulation of Enzymatic Pathways
The interaction of this compound with the aforementioned enzymes can lead to the modulation of several key metabolic pathways:
Tryptophan Biosynthesis: By potentially inhibiting tryptophan synthase, this compound could disrupt the de novo synthesis of L-tryptophan in organisms that rely on this pathway, such as bacteria and plants. This could lead to tryptophan auxotrophy and inhibit growth.
Kynurenine (B1673888) Pathway: This is the major route of L-tryptophan catabolism in mammals, initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). nih.govfrontiersin.org While direct interactions of this compound with IDO or TDO have not been extensively documented, D-amino acid oxidase can convert D-tryptophan to L-tryptophan, which can then enter the kynurenine pathway. mdpi.com Inhibition of downstream enzymes in this pathway by a D-amino acid analog could alter the levels of neuroactive and immunomodulatory metabolites.
Serotonin (B10506) Pathway: L-tryptophan is the precursor for the synthesis of the neurotransmitter serotonin. nih.gov This pathway is initiated by the enzyme tryptophan hydroxylase. nih.gov The α-(fluoromethyl)tryptophan analogs have been studied for their interactions with tryptophan hydroxylase. acs.org It is plausible that this compound could also interact with this enzyme, potentially affecting serotonin production.
Indole Pathway: In the gut, microbial tryptophanases convert tryptophan into indole and its derivatives, which are important signaling molecules that can interact with host receptors like the aryl hydrocarbon receptor (AhR). nih.gov By potentially inhibiting bacterial tryptophanase, this compound could modulate the production of these microbial metabolites and consequently influence host-microbe interactions and immune homeostasis. mdpi.com
Bioactivity Studies in Model Systems
The unique properties of D-amino acids, including their resistance to proteases, make them interesting candidates for therapeutic development. Studies in various model systems have begun to elucidate the biological activities of D-tryptophan and its analogs.
Antimicrobial Mechanisms
D-amino acids, including D-tryptophan, have been shown to possess antimicrobial properties. nih.gov Their mechanisms of action are multifaceted and can be species-specific.
Inhibition of Peptidoglycan Synthesis: Some D-amino acids can interfere with the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall. nih.gov This can weaken the cell wall, leading to reduced growth and cell death, particularly at high concentrations. nih.gov
Membrane Disruption: Tryptophan residues, due to their hydrophobic and aromatic nature, play a significant role in the membrane-disruptive activity of many antimicrobial peptides (AMPs). frontiersin.orgcambridge.org The indole side chain can anchor peptides to the bacterial membrane, disrupting the lipid bilayer and increasing permeability. frontiersin.org While this compound is a single amino acid, its structural similarity to tryptophan suggests it might also interact with and disrupt bacterial membranes, a property that is enhanced in tryptophan-rich peptides. nih.gov
Biofilm Inhibition: D-amino acids have been shown to inhibit biofilm formation in various bacteria. frontiersin.org For example, D-tryptophan has been reported to inhibit biofilm formation and adhesion to eukaryotic cells in pathogenic bacteria. nih.gov
Incompatible Solute Activity: D-tryptophan can act as an incompatible solute, inhibiting bacterial growth, especially in high-salt environments. nih.gov
Interactive Table: Antimicrobial Activity of Tryptophan-Containing Peptides and D-Amino Acids
| Compound/Peptide | Target Organism(s) | Mechanism of Action | Reference |
| Tryptophan-rich AMPs | Gram-positive and Gram-negative bacteria, fungi | Membrane disruption, interaction with 70S ribosome, targeting heat shock proteins | nih.gov |
| dCATH (duck cathelicidin) derived peptides | Various bacteria | Increased membrane permeability and loss of integrity | frontiersin.org |
| D-Tryptophan | Escherichia coli, Listeria monocytogenes, Vibrio parahaemolyticus | Inhibition of peptidoglycan synthesis, incompatible solute, inhibition of biofilm formation | nih.gov |
| D-Tyrosine | Pseudomonas aeruginosa, Bacillus subtilis | Inhibition of biofilm formation | frontiersin.org |
Cellular Signaling and Receptor Interactions
Tryptophan metabolites are known to be important signaling molecules that interact with various cellular receptors. The introduction of a D-amino acid analog could perturb these signaling pathways.
Aryl Hydrocarbon Receptor (AhR) Interaction: The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses. nih.gov Many tryptophan metabolites, particularly those produced by the gut microbiota, are known ligands for AhR. mdpi.comfrontiersin.org For instance, tryptamine, a product of tryptophan decarboxylation, can modulate cytokine expression via AhR. nih.gov Molecular docking studies have suggested that tryptophan itself can act as an AhR antagonist. imrpress.com It is conceivable that this compound could also interact with the AhR, potentially modulating its activity and downstream signaling pathways involved in inflammation and immunity.
Receptor Interactions in the Nervous System: Tryptophan is a precursor to the neurotransmitter serotonin. nih.gov Alterations in tryptophan metabolism can significantly impact neurological function. While direct studies on this compound are scarce, the ability of D-amino acids to cross the blood-brain barrier and their resistance to degradation make them interesting candidates for modulating neurochemical pathways.
Advanced Research Applications and Methodological Development
Design of Biochemical Probes and Sensors Utilizing 6-Amino-D-tryptophan
The introduction of an amino group onto the indole (B1671886) ring of tryptophan significantly alters its photophysical properties, a characteristic that is highly valuable for the design of fluorescent probes. While canonical tryptophan has intrinsic fluorescence, its application can be limited by spectral overlap with other biomolecules. biorxiv.org Tryptophan analogs, including aminotryptophans, offer a solution by shifting the absorption and emission wavelengths, allowing for more specific detection. tum.de
The fluorescence of tryptophan and its analogs is highly sensitive to the local environment's polarity, making them excellent probes for studying protein conformation, folding, and ligand binding. nih.govbmglabtech.com The strategic incorporation of a fluorescent non-canonical amino acid like this compound into a peptide or protein can create a built-in sensor. For instance, research on isomers like 4-aminotryptophan has shown that its incorporation into proteins can create novel fluorescent proteins with large Stokes shifts and red-shifted emission spectra, useful for in-vivo imaging and creating molecular sensors. tum.dejove.com Similar principles apply to azatryptophans, where the substitution of a carbon with nitrogen in the indole ring (e.g., 6-azatryptophan) also results in unique and useful spectral properties. pnas.orgpnas.org
The amino group at the 6-position of this compound serves as a versatile chemical handle. It can be readily derivatized with various fluorophores, quenchers, or other reporter molecules to create custom biochemical probes. This allows for the development of tools for techniques such as Förster Resonance Energy Transfer (FRET) to measure molecular distances and interactions within biological systems. The synthesis of such probes often relies on the ability to incorporate the modified amino acid into a peptide sequence, which can be achieved through solid-phase peptide synthesis. The development of fluorescent D-amino acids (FDAAs) for probing bacterial cell wall synthesis further illustrates the utility of using D-amino acid scaffolds as a basis for creating powerful cellular probes. nih.gov
Development of Analytical Methods for Detection and Quantification in Complex Matrices
Accurate detection and quantification of amino acids and their analogs in complex biological matrices like plasma or cell cultures are crucial for research. nih.govscielo.br Standard methods for amino acid analysis often involve chromatographic separation followed by detection. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence (FLD) detection is a common technique. scielo.breuropa.eu For enhanced sensitivity and selectivity, especially in complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. rsc.orgthermofisher.commdpi.com
The analysis of this compound would leverage these established platforms. A typical workflow involves:
Sample Preparation : This often includes protein precipitation to remove larger molecules, followed by filtration. rsc.orgmdpi.com For protein-bound tryptophan analogs, an initial hydrolysis step is required. Alkaline hydrolysis is preferred over acid hydrolysis to prevent the degradation of the indole ring. thermofisher.com
Derivatization : To improve chromatographic retention and detection sensitivity, amino acids are often chemically derivatized prior to analysis. nih.gov Common derivatizing agents include 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) frontiersin.orgarabjchem.org or o-phthalaldehyde (B127526) (OPA). mdpi.com The primary amino group on the indole ring of this compound could also be targeted for specific derivatization.
Chromatographic Separation : Reversed-phase HPLC (RP-HPLC) using a C18 column is the most common separation mode. scielo.br The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve good resolution between the analyte and other matrix components. mdpi.com
Detection : In LC-MS/MS, detection is performed using multiple reaction monitoring (MRM), which provides high specificity and allows for precise quantification. rsc.org This involves selecting the precursor ion (the mass of the derivatized or underivatized this compound) and one or more of its specific fragment ions.
Furthermore, the unique structure of this compound allows for the development of highly specific immunoassays. For example, antibodies have been successfully raised against 6-nitrotryptophan. nih.gov In that research, it was shown that the reduction of the nitro group to an amino group (forming 6-aminotryptophan) eliminated the antibody binding. nih.gov This demonstrates that an antibody specific to the 6-aminotryptophan (B12107596) structure could be developed, enabling methods like ELISA or Western blotting for its detection.
Table 1: Overview of Analytical Methods for Tryptophan and its Derivatives
| Method | Principle | Derivatization | Detection | Key Advantages |
| HPLC-UV/FLD | Chromatographic separation based on polarity. | Often required (e.g., AQC, OPA) to enhance fluorescence and retention. | UV absorbance or Fluorescence. | Robust, widely available, good for quantification. scielo.breuropa.eu |
| LC-MS/MS | Chromatographic separation coupled with mass-based detection. | Optional, but can improve chromatography. | Mass Spectrometry (e.g., MRM). | High sensitivity, high specificity, structural confirmation. rsc.orgmdpi.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds. | Required to make amino acids volatile (e.g., acylation). | Mass Spectrometry. | Used for specific volatile derivatives. nih.gov |
| Immunoassay (e.g., ELISA) | Specific antibody-antigen binding. | None required for the analyte itself. | Colorimetric or Fluorometric. | High specificity, high throughput. (Potential application) nih.gov |
| Spectrophotometry | Direct measurement of light absorption by the chromophore. | Can involve reaction to form a colored product. | Colorimeter/Spectrophotometer. | Simple, rapid, but can lack specificity. researchgate.net |
Applications in Synthetic Biology for Pathway Engineering
Synthetic biology provides powerful tools for producing novel compounds and engineering proteins with new functions. This compound is a valuable molecule in this context, both as a target for biosynthesis and as a building block for engineered biomolecules.
One major application is the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins to bestow novel properties. nih.gov The "Selective Pressure Incorporation" (SPI) method is a common technique where a tryptophan-auxotrophic strain of E. coli (unable to synthesize its own tryptophan) is grown in a medium where tryptophan is replaced by an analog. pnas.org The cellular machinery then incorporates the analog into proteins at the positions coded by the UGG codon. pnas.orgpnas.org This has been successfully demonstrated with isomers like 4-aminotryptophan and 5-aminotryptophan to create protein-based pH sensors or fluorescent proteins with tailored spectral properties. tum.dejove.comnih.gov This established methodology could be directly applied to incorporate this compound, enabling the creation of proteins with unique fluorescent or chemical properties.
Enzymatic synthesis is another key area. Enzymes like tryptophan synthase (TrpS) are biocatalytic powerhouses for creating tryptophan analogs. nih.gov TrpS catalyzes the reaction between an indole derivative and serine to form the corresponding tryptophan analog. frontiersin.org By engineering the TrpS enzyme and feeding it 6-aminoindole (B160974) as a substrate, it is possible to develop a biocatalytic route to 6-aminotryptophan. acs.org Similarly, L-amino acid ligases, which join two amino acids together, have been shown to have broad substrate specificity and could potentially be engineered to synthesize dipeptides containing this compound for various applications. asm.org The enzymatic synthesis of various halogenated D-tryptophan derivatives highlights the ongoing efforts to use biocatalysis to produce a wide array of functionalized D-amino acids. nih.gov
Exploration as a Precursor for Complex Bioactive Compounds in Research Contexts
Canonical L-tryptophan is the natural precursor to a wide range of bioactive molecules, including the neurotransmitter serotonin (B10506), the hormone melatonin, and various complex indole alkaloids. nih.govwikipedia.orgnih.gov Tryptophan analogs serve as valuable starting materials for the chemical and biological synthesis of novel compounds with potential therapeutic properties, such as anticancer or antibiotic activities. acs.orgfrontiersin.org
This compound is an attractive precursor for the synthesis of novel bioactive compounds for several reasons. The D-configuration of the alpha-carbon can confer increased stability against enzymatic degradation by proteases in biological systems, a desirable trait for peptide-based therapeutics. nih.gov More importantly, the amino group at the 6-position of the indole ring provides a unique site for chemical modification, allowing for the creation of compound libraries through combinatorial chemistry.
A clear example of this is the synthesis of 6- and 7-Bis(2-chloroethyl)amino-DL-tryptophan. acs.org These compounds are nitrogen mustard derivatives, a class of alkylating agents known for their use in chemotherapy. This work demonstrates that the amino-tryptophan scaffold can be used to build complex molecules with targeted functionalities. By using this compound as a starting point, researchers can attach various chemical moieties—such as alkyl chains, aromatic rings, or pharmacophores—to the 6-amino position to explore structure-activity relationships and discover new lead compounds for drug development or as chemical biology tools. researchgate.netresearchgate.net
Future Directions and Emerging Research Avenues
Unexplored Biosynthetic Pathways for Complex D-Amino Acid Derivatives
The biosynthesis of D-amino acids and their derivatives, including 6-Amino-D-tryptophan, presents a fertile ground for discovery. While the general pathways for tryptophan biosynthesis from chorismate are well-understood in microorganisms and plants, the specific enzymatic routes leading to functionalized D-isomers remain largely uncharted territory. wikipedia.orgcabidigitallibrary.org
Current research often relies on multi-enzyme cascade systems to produce D-tryptophan derivatives. For instance, a three-enzyme system coupling tryptophan synthase, L-amino acid deaminase, and an engineered D-aminotransferase has been successfully used to synthesize various D-tryptophan derivatives from indoles. nih.govresearchgate.netacs.org Similarly, chemoenzymatic methods combining tryptophan halogenases with oxidases have been employed to produce halogenated D-tryptophans. frontiersin.orgacs.org
Future investigations are expected to focus on:
Discovery of Novel Enzymes: Prospecting diverse microbial and plant genomes for novel racemases, transaminases, and modifying enzymes with specificity for tryptophan and its analogs. The identification of a novel amino acid racemase in Arabidopsis thaliana highlights the potential for discovering new enzyme families involved in D-amino acid metabolism. pnas.org
Engineered Biosynthetic Pathways: Creating tailor-made microbial strains for the efficient and sustainable production of this compound. This could involve assembling known enzymes into novel artificial pathways or evolving existing enzymes to accept new substrates.
Post-Translational Modifications: Investigating the enzymatic post-translational isomerization of L- to D-amino acid residues within peptides, a process that could be harnessed for the synthesis of peptides containing this compound. researchgate.net
Table 1: Examples of Enzymatic Systems for D-Tryptophan Derivative Synthesis
| Enzyme System | Description | Application | Reference(s) |
| Tryptophan Synthase, L-amino acid deaminase, D-aminotransferase | A three-enzyme cascade for the stereoinversion of L-tryptophan derivatives to their D-forms. | Synthesis of various D-tryptophan derivatives from substituted indoles. | nih.govresearchgate.net |
| Tryptophan Halogenase, L-amino acid oxidase | A chemoenzymatic system for the production of halogenated D-tryptophan derivatives. | Synthesis of halogenated tryptophans. | frontiersin.orgacs.org |
| Hydantoinase Process | A multi-enzyme system including a racemase, D-hydantoinase, and D-carbamoylase. | Synthesis of D-tryptophan. | researchgate.net |
Advanced Computational Modeling and Simulation of Interactions
Computational methods are becoming indispensable tools for understanding the structural and dynamic properties of molecules like this compound. Molecular dynamics (MD) simulations and other modeling techniques can provide insights into how the D-configuration and the 6-amino group influence peptide conformation and protein-ligand interactions. nih.govnih.gov
Studies have already utilized MD simulations to compare the conformational dynamics of peptides containing D-tryptophan versus their L-tryptophan counterparts, revealing differences in structural stability and compactness. researchtrends.net For instance, simulations of the trp repressor and aporepressor have provided detailed information on protein mobility and the role of L-tryptophan in DNA binding. nih.gov Similar approaches can be applied to this compound to predict its behavior.
Future research in this area will likely involve:
Force Field Development: Creating more accurate force field parameters specifically for non-canonical amino acids like fluorinated and aminated tryptophans to improve the reliability of MD simulations. biorxiv.org
Binding Affinity Prediction: Using techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energies of this compound-containing peptides to their biological targets. mdpi.com
Virtual Screening: Employing docking and other computational methods to screen large libraries of virtual compounds based on the this compound scaffold to identify potential drug candidates. nih.gov
Table 2: Computational Methods in Amino Acid Research
| Method | Description | Application | Reference(s) |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules to understand their dynamic behavior. | Studying conformational changes, stability, and interactions of peptides and proteins. | nih.govresearchtrends.netresearchgate.netacs.org |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Virtual screening and predicting binding modes of ligands to proteins. | nih.govmdpi.com |
| MM/PBSA & MM/GBSA | End-point methods to calculate the free energy of binding of a ligand to a protein. | Estimating binding affinities of drug candidates. | mdpi.com |
| protCAD | A protein design software for energy calculations, mutations, and modeling simulations. | Modeling variants of proteins with D-amino acid substitutions. | nih.gov |
Integration of Multi-Omics Data for Comprehensive Understanding
A holistic understanding of the biological role and impact of this compound requires the integration of data from multiple "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.combiorxiv.org This systems-level approach can uncover complex regulatory networks and metabolic pathways influenced by this non-canonical amino acid. frontiersin.org
Transcriptomic analyses have already been used to identify genes involved in the biosynthesis of tryptophan and other alkaloids in various organisms. oup.comfrontiersin.orgjst.go.jpmdpi.com For example, studies in maize have shown that the expression of genes encoding anthranilate synthase and tryptophan synthase can be upregulated to increase tryptophan content. jst.go.jp Integrating such data with metabolomic profiles can reveal correlations between gene expression and the accumulation of specific compounds. mdpi.com
Future research directions include:
Multi-Omics Profiling: Performing comprehensive genomic, transcriptomic, proteomic, and metabolomic analyses of cells or organisms exposed to this compound to identify responsive genes, proteins, and metabolic shifts.
Network Biology: Constructing and analyzing interaction networks to visualize the relationships between different molecular components and to identify key hubs and pathways affected by this compound.
Constraint-Based Modeling: Utilizing genome-scale metabolic models (GSMMs) integrated with multi-omics data to predict metabolic fluxes and to understand the systemic effects of incorporating this compound into cellular metabolism. biorxiv.orgoup.com
This integrated approach will be crucial for deciphering the full biological significance of this compound and for guiding its future applications in a rational and informed manner.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing 6-Amino-D-tryptophan in laboratory settings?
- Methodology : Synthesis typically involves enzymatic modification of D-tryptophan precursors or solid-phase peptide synthesis (SPPS) with protective group strategies. For characterization, use:
- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and substitution patterns at the 6th position .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and purity .
- HPLC with chiral columns : To resolve enantiomeric impurities, critical given the D-configuration of tryptophan .
Q. How can researchers validate the stability of this compound under varying experimental conditions?
- Approach : Conduct accelerated stability studies under stressors (e.g., heat, light, pH extremes) using:
- UV-Vis spectroscopy : To track degradation products via absorbance shifts at 280 nm (tryptophan’s aromatic moiety) .
- Circular Dichroism (CD) : To assess conformational changes in chiral environments .
Advanced Research Questions
Q. What experimental designs are optimal for investigating this compound’s role in modulating immune responses via tryptophan metabolism pathways?
- Hypothesis-driven framework :
- In vitro models : Use IDO-expressing dendritic cells or macrophages to test if this compound competes with L-tryptophan for IDO binding, altering kynurenine pathway activity. Measure metabolites via LC-MS/MS .
- In vivo validation : Employ murine models of autoimmune diseases (e.g., EAE for multiple sclerosis) to assess therapeutic effects. Monitor T-cell proliferation and cytokine profiles (e.g., IFN-γ, IL-10) via flow cytometry .
Q. How can contradictory findings about this compound’s bioavailability in different biological systems be resolved?
- Analytical strategies :
- Systematic review : Aggregate pharmacokinetic data from rodent vs. human studies, highlighting interspecies differences in transporter expression (e.g., LAT1 amino acid transporters) .
- Dose-response modeling : Use nonlinear regression to identify saturation thresholds in cellular uptake assays .
Q. What advanced techniques are suitable for probing this compound’s interactions with neurotransmitter receptors?
- Methodology :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to serotonin (5-HT) or trace amine-associated receptors (TAARs) .
- Molecular Dynamics (MD) simulations : Predict binding pocket interactions using homology models based on cryo-EM structures of related receptors .
Methodological Best Practices
- Literature review : Prioritize primary sources indexed in PubMed/Scopus, excluding non-peer-reviewed platforms like *benchchem.com * .
- Data contradiction management : Use triangulation (e.g., combining biochemical assays, in silico simulations, and histological data) to address inconsistencies .
- Ethical compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines for experimental transparency and animal welfare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
